molecular formula C14H17ClFNO4 B8591587 N-Boc-4-chloro-3-fluoro-D-phenylalanine

N-Boc-4-chloro-3-fluoro-D-phenylalanine

Cat. No.: B8591587
M. Wt: 317.74 g/mol
InChI Key: WJPDYAGKWUKNAA-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-4-chloro-3-fluoro-D-phenylalanine is a non-natural amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, with chlorine and fluorine substituents at the 4- and 3-positions of the phenyl ring, respectively. This compound is primarily used in peptide synthesis and medicinal chemistry, where halogenated aromatic residues enhance hydrophobicity, metabolic stability, and binding affinity in target molecules .

Properties

Molecular Formula

C14H17ClFNO4

Molecular Weight

317.74 g/mol

IUPAC Name

(2R)-3-(4-chloro-3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

WJPDYAGKWUKNAA-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)Cl)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)F)C(=O)O

Origin of Product

United States

Preparation Methods

Negishi Cross-Coupling with Organozinc Reagents

The synthesis begins with the preparation of a Boc-protected iodoalanine precursor (2 ), which reacts with 4-chloro-3-fluorobromobenzene (1 ) in the presence of a Pd(0) catalyst (e.g., Pd(PPh₃)₄). The reaction proceeds via oxidative addition and transmetallation, yielding the Boc-protected intermediate (3 ) (Scheme 1). Key advantages include high functional group tolerance and compatibility with stereochemical retention. Reported yields for analogous fluorophenylalanine syntheses reach 75–85% under optimized conditions.

Reaction Conditions:

  • Catalyst: 5 mol% Pd(PPh₃)₄

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 65–70°C

  • Duration: 6–8 hours

Erlenmeyer Azalactone Method

The Erlenmeyer approach leverages azalactone intermediates for stereocontrol.

Azalactone Formation

4-Chloro-3-fluorobenzaldehyde (55 ) reacts with acetylglycine (51a ) and acetic anhydride to form azalactone (56 ). Basic hydrolysis converts 56 to α-amidocinnamic acid (57 ), which undergoes catalytic hydrogenation to yield racemic phenylalanine (58 ).

Asymmetric Hydrogenation

Using chiral ligands like Me-BoPhoz with Pd or Rh catalysts, 57 is hydrogenated to produce enantiomerically enriched 58 (94% ee). Subsequent Boc protection furnishes the target compound.

Optimized Parameters:

  • Ligand: Me-BoPhoz (10 mol%)

  • Pressure: 50 psi H₂

  • Solvent: MeOH/THF (1:1)

Photooxidative Cyanation

A radical-based approach avoids traditional protecting groups.

Cyanation of Benzylamines

4-Chloro-3-fluorobenzylamine (47 ) undergoes singlet oxygen-mediated photooxidation with tetraphenylporphyrin (Tpp) as a photosensitizer. The resulting α-amino nitrile (48 ) is hydrolyzed with HCl to yield 4-chloro-3-fluoro-DL-phenylalanine (49 ), which is then Boc-protected.

Advantages:

  • No need for amino protection during synthesis

  • Yields: 67% overall

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)Key AdvantagesLimitations
Negishi Cross-Coupling75–85>99High stereocontrol; ScalableRequires Pd catalysts; Costly reagents
Knoevenagel Condensation68–89<5Simple setup; No transition metalsRacemic; Requires resolution steps
Erlenmeyer Azalactone70–8294Good ee; Modular aldehyde inputsMulti-step; Moderate yields
Photooxidative Cyanation6750Protecting-group-freeLow ee; Specialized equipment

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-chloro-3-fluoro-D-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

Scientific Research Applications

N-Boc-4-chloro-3-fluoro-D-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-4-chloro-3-fluoro-D-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of the chlorine and fluorine atoms can affect the compound’s hydrophobicity, reactivity, and interaction with biological targets. These modifications can enhance the stability and bioactivity of the resulting peptides and proteins .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include Boc- or Fmoc-protected phenylalanine derivatives with halogen (Cl, F) or methoxy substituents. These compounds share common applications in peptide synthesis but differ in steric, electronic, and solubility properties due to substituent variations.

Table 1: Comparison of Key Compounds
Compound Name Substituents (Phenyl Ring) Protecting Group Molecular Weight (g/mol) Key Applications References
N-Boc-4-chloro-D-phenylalanine 4-Cl Boc 299.74 Peptide synthesis, drug intermediates
BOC-p-fluoro-D-phenylalanine 4-F Boc 230.63* Peptide modification, fluorinated APIs
N-Boc-N-methyl-4-methoxy-D-phenylalanine 4-OCH₃, N-methyl Boc Not provided Modified peptide backbones
Fmoc-4-chloro-D-phenylalanine 4-Cl Fmoc 421.45† Solid-phase peptide synthesis
Fmoc-3-fluoro-D-phenylalanine 3-F Fmoc 405.43† Fluorinated peptide design

*Molecular weight inferred from empirical formula (C₁₄H₁₈FNO₄). †Calculated from molecular formulas (e.g., C₂₄H₂₀ClNO₄ for Fmoc-4-chloro-D-phenylalanine).

Key Differences and Research Findings

Methoxy vs. Halogen: N-Boc-N-methyl-4-methoxy-D-phenylalanine () contains an electron-donating methoxy group, which increases solubility but reduces metabolic stability relative to halogenated analogs .

Protecting Group Stability :

  • Boc vs. Fmoc : Boc groups are acid-labile, making them suitable for solution-phase synthesis, while Fmoc derivatives (e.g., Fmoc-4-chloro-D-phenylalanine) are base-labile and preferred for solid-phase peptide synthesis .

Synthetic Utility :

  • Chloro-fluoro dual substitution may improve cross-coupling efficiency in palladium-mediated reactions compared to single-halogen derivatives, as seen in related aryl halides .
  • Fmoc-protected analogs are widely used in automated peptide synthesizers due to their orthogonal deprotection .

Biological Relevance :

  • Fluorinated phenylalanines (e.g., BOC-p-fluoro-D-phenylalanine) are incorporated into peptides to modulate bioavailability and target binding, as fluorine’s small size and high electronegativity mimic hydrogen while enhancing stability .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing N-Boc-4-chloro-3-fluoro-D-phenylalanine, and how can regioselectivity be ensured?

Methodological Answer: The synthesis typically involves halogenation of a phenylalanine precursor followed by Boc protection. For regioselective introduction of chloro and fluoro groups at positions 4 and 3, respectively:

  • Step 1: Start with D-phenylalanine. Use directed ortho-metalation (DoM) strategies or electrophilic halogenation with reagents like N-chlorosuccinimide (NCS) and Selectfluor™ to install halogens in a stepwise manner .
  • Step 2: Protect the amino group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃/DMF) to avoid side reactions .
  • Validation: Monitor reaction progress via TLC or LC-MS. Confirm regiochemistry using NOESY NMR to distinguish between 3- and 4-substituents.

Q. Q2. How can enantiomeric purity of this compound be verified during synthesis?

Methodological Answer:

  • Chiral HPLC: Use columns like Chiralpak® IA/IB with hexane:IPA mobile phases. Compare retention times with L-enantiomer standards .
  • Polarimetry: Measure specific rotation ([α]D) and cross-reference with literature values for D-configuration derivatives (e.g., Boc-D-4-chlorophenylalanine: [α]D²⁰ = +24.5° in CHCl₃ ).
  • Advanced: Employ Marfey’s reagent for pre-column derivatization and LC-MS/MS analysis to resolve enantiomers .

Q. Q3. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

Methodological Answer:

  • pH Stability Assay: Incubate the compound in buffers (pH 2–12) at 37°C. Analyze degradation via:
    • HPLC-UV: Monitor loss of parent peak over time using C18 columns (e.g., Chromolith® RP-18e) .
    • Mass Spectrometry: Identify hydrolyzed products (e.g., free phenylalanine or de-Boc intermediates) .
  • Key Insight: Fluorine’s electron-withdrawing effect may enhance Boc group stability under acidic conditions compared to non-fluorinated analogs .

Advanced Research Questions

Q. Q4. How do the chloro and fluoro substituents influence peptide coupling efficiency when this compound is used in solid-phase synthesis?

Methodological Answer:

  • Steric and Electronic Effects: The 3-fluoro substituent increases steric hindrance near the carboxyl group, potentially slowing coupling. Use activating agents like HATU/DIPEA for efficient amide bond formation .
  • Optimization: Pre-activate the amino acid with OxymaPure®/DIC to minimize racemization. Monitor coupling via Kaiser test or FT-IR for free amine detection .
  • Case Study: In Boc-protected 4-azido-L-phenylalanine, similar steric challenges were overcome by extending coupling times to 2 hours .

Q. Q5. What strategies resolve contradictions in reported NMR chemical shifts for halogenated Boc-phenylalanine derivatives?

Methodological Answer:

  • Controlled Experiments: Compare shifts in deuterated solvents (CDCl₃ vs. DMSO-d6). For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in CDCl₃ but may split in polar solvents .
  • DFT Calculations: Use computational tools (e.g., Gaussian) to predict shifts and assign ambiguous signals. Cross-validate with HSQC and HMBC for ¹³C-¹H correlations .
  • Collaborative Data: Cross-reference with databases like ChemNet for halogenated phenylalanine analogs (e.g., 4-nitro-D-phenylalanine: δ 7.5–8.2 ppm for aromatic protons ).

Q. Q6. How can this compound be utilized in bioorthogonal chemistry for protein labeling?

Methodological Answer:

  • Click Chemistry: Although lacking an azide, the chloro group can undergo Sonogashira coupling with alkynes for post-synthetic modification. Substitute the fluoro group via SNAr with thiols for site-specific tagging .
  • Case Study: N-Boc-4-azido-L-phenylalanine enabled Cu-free click reactions with cyclooctynes for live-cell imaging . Adapt this by introducing orthogonal reactive handles via halogen exchange .

Q. Q7. What are the challenges in scaling up synthesis while maintaining >99% enantiomeric excess (ee)?

Methodological Answer:

  • Catalytic Asymmetric Halogenation: Use chiral catalysts (e.g., Cinchona alkaloid derivatives) during halogenation to ensure high ee .
  • Crystallization: Exploit differential solubility of diastereomeric salts (e.g., with L-tartaric acid) for large-scale purification .
  • Process Analytics: Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor ee in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.